BenchChemオンラインストアへようこそ!

PAR-4-AP (TFA)

Platelet Aggregation PAR-4 Agonist Structure-Activity Relationship

Achieve definitive target validation with PAR-4-AP (TFA), the gold-standard selective PAR-4 agonist. Its sequence (AYPGKF-NH2) and TFA salt form ensure exclusive receptor activation without confounding PAR-1/PAR-2 cross-reactivity, unlike less potent or non-selective analogs. This specificity is crucial for reproducible platelet aggregation assays and in vivo pain model studies. Ensure experimental integrity by sourcing this precisely defined tool.

Molecular Formula C₃₆H₄₉F₃N₈O₉
Molecular Weight 794.82
CAS No. 1228078-65-6
Cat. No. B612565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR-4-AP (TFA)
CAS1228078-65-6
SynonymsPAR-4-AP (TFA);  AY-NH2 (TFA)
Molecular FormulaC₃₆H₄₉F₃N₈O₉
Molecular Weight794.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR-4-AP (TFA) CAS 1228078-65-6: Core Identity and Receptor Selectivity Profile for Research Procurement


PAR-4-AP (TFA) (CAS 1228078-65-6), also known as PAR-4 Agonist Peptide, amide TFA or AY-NH2 TFA, is a synthetic peptide agonist of protease-activated receptor-4 (PAR-4). Its sequence, AYPGKF-NH2, mimics the proteolytically revealed tethered ligand of murine PAR-4, enabling receptor activation independent of proteolytic cleavage by enzymes such as thrombin [1]. The compound is supplied as a trifluoroacetate (TFA) salt, a common counterion from HPLC purification that influences its physical properties, including solubility and net weight [2]. A defining characteristic is its high receptor selectivity; it demonstrates no functional activity at the related protease-activated receptors, PAR-1 or PAR-2, and its effects are specifically blocked by PAR-4 antagonists .

Procurement Rationale for PAR-4-AP (TFA): Why Generic PAR-4 Peptides are Not Interchangeable


Substituting PAR-4-AP (TFA) with other PAR-4-targeting peptides or related PAR agonists without quantitative justification can compromise experimental reproducibility and data interpretation. The prototypical murine PAR-4 tethered ligand, GYPGKF-NH2, is substantially less potent, requiring higher concentrations to elicit a response [1]. Furthermore, even minor sequence modifications can abolish PAR-4 selectivity. For instance, replacing the tyrosine at position 2 of the AYPGKF sequence with phenylalanine creates a peptide that activates both PAR-1 and PAR-4, negating the receptor-specificity required for targeted pathway analysis [2]. The TFA salt form itself is a critical variable; it provides a defined counterion that impacts the peptide's precise molecular weight, solubility profile, and net peptide content compared to the free base or alternative salt forms [3]. These factors collectively underscore that this specific compound, with its defined sequence and salt form, is a distinct tool, not a generic commodity.

PAR-4-AP (TFA) Differentiation Evidence: Quantitative Comparisons Against Analogs for Informed Procurement


Quantified Potency Advantage Over Native Murine PAR-4 Tethered Ligand Sequence

The PAR-4-AP (TFA) peptide (AYPGKF-NH2) is a significantly more potent agonist than the native murine PAR-4 tethered ligand sequence, GYPGKF-NH2. This difference is critical for experimental design where achieving a robust, maximal receptor response is necessary. [1]

Platelet Aggregation PAR-4 Agonist Structure-Activity Relationship

Receptor Selectivity Profile: Differentiated from Non-Selective Proteases and Other PAR Agonists

A key differentiator for PAR-4-AP (TFA) is its strict selectivity for the PAR-4 receptor. This contrasts sharply with other common agonists like the protease thrombin, which activates both PAR-1 and PAR-4, and with certain modified PAR-4 peptides that lose receptor specificity. [1]

Receptor Selectivity PAR Family Functional Assay

Quantified Solubility and Handling Properties of the TFA Salt Form

The TFA salt form of PAR-4-AP offers defined and quantified solubility characteristics, which are crucial for preparing reliable stock and working solutions. This physical property directly impacts experimental workflow and reproducibility.

Solubility Peptide Formulation TFA Salt

Differentiation from Optimized Research-Grade PAR-4 Agonists for Assay Development

While more potent PAR-4 agonists have been developed for specific pharmacodynamic assays, the AYPGKF peptide remains the benchmark tool for probing basic PAR-4 function. Its well-characterized, moderate potency is advantageous for studying physiological activation and for assays where extreme potency may not be desired.

Assay Development PAR-4 Antagonist Drug Discovery

Primary Research and Industrial Application Scenarios for PAR-4-AP (TFA)


Investigating PAR-4-Specific Signaling Pathways in Platelets and Other Cell Types

Utilize the strict receptor selectivity of PAR-4-AP (TFA) to dissect PAR-4-mediated signaling cascades (e.g., phosphoinositide hydrolysis) without confounding contributions from PAR-1 or PAR-2 activation. This is essential for validating PAR-4 as a drug target in thrombosis and hemostasis, as confirmed by its lack of effect on PAR-1/PAR-2 and its distinct coupling to Gq proteins [1].

Screening and Validating PAR-4 Antagonists in Functional Assays

Employ PAR-4-AP (TFA) as a selective agonist to stimulate PAR-4 in platelet aggregation assays or other cell-based functional assays. This serves as a gold-standard platform for evaluating the efficacy and potency of novel PAR-4 antagonist compounds. The specificity of the response is confirmed by its blockade with a PAR-4 antagonist .

In Vivo Studies of PAR-4-Mediated Inflammation and Pain

Use PAR-4-AP (TFA) in animal models to probe the role of PAR-4 in inflammatory processes, such as paw edema, and in the modulation of visceral pain, including its antinociceptive effects in models of colorectal distension and stress-induced hypersensitivity . The TFA salt form's defined solubility profile supports the preparation of consistent dosing solutions for in vivo administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAR-4-AP (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.